molecular formula C10H9NO B14706876 N-Methyl-N-phenylpropiolamide CAS No. 15249-31-7

N-Methyl-N-phenylpropiolamide

Cat. No.: B14706876
CAS No.: 15249-31-7
M. Wt: 159.18 g/mol
InChI Key: KSFNDWMJJAZGEV-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylpropiolamide is an organic compound with the molecular formula C10H11NO. It is a derivative of propiolamide, where the hydrogen atom on the nitrogen is replaced by a methyl group and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenylpropiolamide can be synthesized through several methods. One common method involves the reaction of N-methylpropiolamide with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether or tetrahydrofuran and is carried out at low temperatures to prevent side reactions.

Another method involves the direct reductive N-methylation of nitro compounds. This process uses nitro compounds as raw materials and involves the reduction of the nitro group to an amine, followed by methylation. This method is attractive due to its straightforward approach and the availability of inexpensive raw materials .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylpropiolamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo substitution reactions where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-phenylpropiolic acid, while reduction may produce N-methyl-N-phenylamine.

Scientific Research Applications

N-Methyl-N-phenylpropiolamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylpropiolamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the ubiquinone-binding region of the enzyme, disrupting its function. This inhibition can lead to the accumulation of succinate and a decrease in cellular respiration . Molecular docking studies have shown that the compound forms hydrogen bonds and undergoes π-alkyl and π-cation interactions with the enzyme .

Comparison with Similar Compounds

N-Methyl-N-phenylpropiolamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the methyl and phenyl groups, which confer specific chemical and biological properties.

Properties

CAS No.

15249-31-7

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

N-methyl-N-phenylprop-2-ynamide

InChI

InChI=1S/C10H9NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h1,4-8H,2H3

InChI Key

KSFNDWMJJAZGEV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C#C

Origin of Product

United States

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